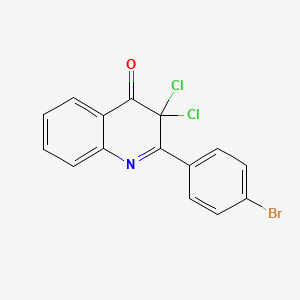

Dihydroisotanshinon II

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

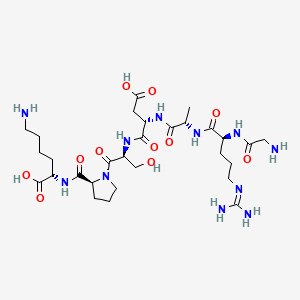

Dihydroisotanshinone II is a naturally occurring diterpenoid compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties. It has garnered significant attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Dihydroisotanshinone II has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.

Biology: The compound is studied for its role in modulating biological pathways and cellular processes.

Medicine: Dihydroisotanshinone II exhibits potential therapeutic effects against cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: It is utilized in the development of pharmaceuticals and nutraceuticals.

Wirkmechanismus

Target of Action

Dihydroisotanshinone II, a compound extracted from the traditional Chinese herb Danshen, has been found to target ferroptosis . Ferroptosis is a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation . It can be triggered by various mechanisms, including the glutathione peroxidase 4 (GPX4)-glutathione (GSH) axis . The compound has been shown to stimulate ferroptosis in tumor cells by increasing intracellular lipid peroxidation and inhibiting the expression of GPX4 .

Mode of Action

Dihydroisotanshinone II interacts with its targets by inducing ferroptosis in cancer cells . This is achieved by increasing intracellular lipid peroxidation and inhibiting the expression of GPX4 . The compound’s interaction with its targets leads to the disruption of the redox balance when ferroptosis occurs in cells, which is fatal to cancer cells .

Biochemical Pathways

The compound affects the GPX4-GSH axis, one of the mechanisms that can trigger ferroptosis . This leads to the disruption of the redox balance in cells, causing iron accumulation, lipid peroxidation, and the production of reactive oxygen species (ROS) . These changes can promote anti-tumor activities or synergistic effects with chemotherapeutic drugs .

Result of Action

The result of Dihydroisotanshinone II’s action is the induction of ferroptosis in cancer cells . This leads to cell death, as the disruption of the redox balance is fatal to cancer cells . The compound’s action also results in the accumulation of iron, lipid peroxidation, and the production of ROS .

Biochemische Analyse

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Dihydroisotanshinone II has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation of HCT116 and HCT116/OXA resistant cells . It also induced cell apoptosis, blocked cell cycle in S and G 2 /M phases, and enhanced DNA damage of HCT116/OXA cells in a concentration-dependent manner .

Molecular Mechanism

It has been suggested that it reduces cell apoptosis, including an antioxidative effect due to a reduction in ROS, and regulates the circadian genes by enhancing SIRT1 and suppressing BMAL1 .

Temporal Effects in Laboratory Settings

In laboratory settings, Dihydroisotanshinone II has been shown to have temporal effects. For example, it has been found to attenuate the 6-OHDA-induced cell death in the SH-SY5Y cells and suppressed ROS and caspase-3 .

Dosage Effects in Animal Models

The effects of Dihydroisotanshinone II vary with different dosages in animal models. For instance, it has been found to significantly inhibit the final tumor volume without adverse effects in a xenograft nude mouse model .

Metabolic Pathways

It has been suggested that it may be involved in the regulation of the circadian genes by enhancing SIRT1 and suppressing BMAL1 .

Transport and Distribution

It has been suggested that it may be transported and distributed within cells and tissues in a manner that is influenced by its interactions with various enzymes, proteins, and other biomolecules .

Subcellular Localization

It has been suggested that it may be localized in various subcellular compartments or organelles based on its interactions with various enzymes, proteins, and other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihydroisotanshinone II typically involves the extraction of the compound from the roots of Salvia miltiorrhiza. The extraction process includes the following steps:

Drying and Grinding: The roots are dried and ground into a fine powder.

Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents such as ethanol or methanol.

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.

Purification: The crude extract is purified using chromatographic techniques to isolate Dihydroisotanshinone II.

Industrial Production Methods

Industrial production of Dihydroisotanshinone II follows similar extraction and purification processes but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydroisotanshinone II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert Dihydroisotanshinone II into its corresponding hydroquinone form.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tanshinone IIA

- Cryptotanshinone

- Dihydroisotanshinone I

Uniqueness

Dihydroisotanshinone II is unique due to its specific molecular structure, which confers distinct biological activities. Unlike Tanshinone IIA and Cryptotanshinone, Dihydroisotanshinone II has a higher potency in inducing ferroptosis in cancer cells. Additionally, it exhibits a broader spectrum of anti-inflammatory and antioxidant activities compared to Dihydroisotanshinone I.

Eigenschaften

IUPAC Name |

(3S)-3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKITVVBQQLHBB-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)

![[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate](/img/structure/B590046.png)

![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)